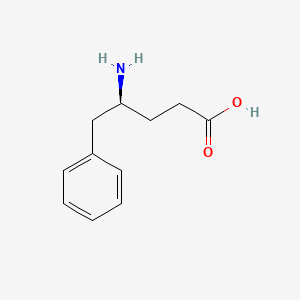

(S)-4-Amino-5-phenylpentanoic acid

Description

Significance of Stereo-defined Aminocarboxylic Acid Scaffolds in Research

Stereo-defined aminocarboxylic acid scaffolds are of paramount importance in scientific research, particularly in the pharmaceutical and biotechnology sectors. chemimpex.comnih.gov Chirality is a critical factor in the efficacy and safety of many drugs, and the use of single-enantiomer intermediates is crucial in pharmaceutical manufacturing. nih.gov These chiral building blocks are extensively used in peptide synthesis and drug development. chemimpex.comchemimpex.comchemimpex.com Their unique structures can be modified to create new pharmaceutical agents and are essential for synthesizing complex peptides with high purity and yield. chemimpex.comchemimpex.com For instance, derivatives of chiral amino acids are used to create peptide-based drugs that can target specific biological pathways. chemimpex.com The development of enzymatic and catalytic methods to produce optically pure amino acids is driven by their wide-ranging applications in the pharmaceutical, food, and cosmetic industries. rsc.org

Historical Perspective on Phenyl-Substituted Amino Acid Derivatives

The study of phenyl-substituted amino acids has a rich history, beginning with the discovery of phenylalanine in 1879 and its first synthesis in 1882. wikipedia.org Phenylalanine is an essential α-amino acid that serves as a precursor to key neurotransmitters. wikipedia.org Over time, interest has grown in synthetic derivatives of phenylalanine and other amino acids containing phenyl groups. google.com These compounds have been investigated for their ability to influence the central nervous system by interacting with specific receptor sites. google.com More recent research has focused on developing convenient synthetic routes to various phenyl-substituted amino acid derivatives, such as β-amino esters and β-lactams, recognizing their potential as components in peptidomimetics and other bioactive molecules. researchgate.netnih.gov The development of these derivatives is often aimed at creating novel heterocyclic systems and other structures of interest for pharmaceutical research. nih.gov

Structural Features and Stereochemical Considerations of (S)-4-Amino-5-phenylpentanoic acid

This compound is a non-proteinogenic γ-amino acid. Its structure consists of a five-carbon pentanoic acid backbone with an amino group (–NH₂) at the C4 position and a phenyl group (–C₆H₅) attached to the C5 position via a methylene (B1212753) bridge. nih.gov The designation "(S)" indicates the specific stereochemical configuration at the chiral center, which is the C4 carbon atom bearing the amino group. This precise spatial arrangement is crucial for its interaction with other chiral molecules, such as enzymes or receptors. As a γ-amino acid, it is a structural analogue of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter. acs.orgmdpi.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4S)-4-amino-5-phenylpentanoic acid | nih.gov |

| Molecular Formula | C₁₁H₁₅NO₂ | nih.govbldpharm.com |

| Molecular Weight | 193.24 g/mol | nih.govbldpharm.com |

| CAS Number | 916198-97-5 | nih.govbldpharm.com |

| SMILES | C1=CC=C(C=C1)CC@HO)N | nih.gov |

| Synonyms | (S)-g-Amino-benzenepentanoic acid, (4S)-4-AMINO-5-PHENYLPENTANOIC ACID | nih.govchemicalbook.com |

Overview of Current Research Gaps and Motivations for Investigating this compound

While α-amino acids are well-studied, γ-amino acids and their derivatives present ongoing challenges and opportunities in research. A significant research gap lies in the development of efficient and highly stereoselective synthetic methods for chiral γ-amino acids. acs.org The synthesis of these molecules, especially those with multiple functional groups and chiral centers, often requires complex, multi-step procedures. acs.orgnih.govbutlerov.com

The motivation to investigate this compound and related compounds stems from several factors. There is a continuous search for novel bioactive compounds, and γ-amino acid scaffolds are valuable starting points. nih.govacs.org Derivatives of γ-amino acids, particularly those with substitutions that increase lipophilicity, are of great interest as potential therapeutics for neurological disorders due to their structural similarity to GABA. acs.orgnih.gov Furthermore, understanding the biosynthesis and function of non-proteinogenic amino acids in various organisms remains an active area of inquiry. researchgate.netmdpi.comgamtostyrimai.lt The development of new catalytic systems, including biocatalytic approaches, to produce these compounds enantioselectively is a key driver of current research. nih.govacs.org

Research Objectives and Scope of Academic Inquiry into this compound

The academic inquiry into this compound is guided by specific research objectives aimed at addressing the existing gaps in knowledge. A primary objective is the development of novel, practical, and asymmetric synthetic strategies to access this molecule and its derivatives with high enantiomeric purity. acs.orgmdpi.com This includes the exploration of new catalysts and reaction pathways. acs.orgbutlerov.com

Another key objective is to utilize this compound as a versatile chiral building block for the synthesis of more complex molecules. chemimpex.com Researchers are interested in incorporating this scaffold into peptidomimetics, heterocyclic compounds, and other structures to explore their potential biological activities. chemicalbook.comacs.org For example, it is used in the synthesis of neurokinin-2-receptor antagonists. chemicalbook.com The scope of research also includes structure-activity relationship (SAR) studies to understand how modifications to the this compound backbone affect its biological function, which can guide the design of future therapeutic agents. nih.govtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBAOHLJWLYLQE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Enantioselective Pathways for S 4 Amino 5 Phenylpentanoic Acid

Strategies for Asymmetric Synthesis of the Chiral Pentanoic Acid Core

The central challenge in synthesizing (S)-4-Amino-5-phenylpentanoic acid lies in the precise installation of the chiral center at the C4 position. Modern synthetic organic chemistry offers several powerful solutions to this problem.

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed. wikipedia.org This strategy has been a cornerstone of asymmetric synthesis for decades.

A prominent example is the use of Evans' oxazolidinone auxiliaries . wikipedia.org These auxiliaries are acylated and then subjected to reactions like aldol (B89426) additions or alkylations. wikipedia.org The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, forcing the incoming electrophile to attack from the less hindered side, thus controlling the stereochemical outcome. wikipedia.org For the synthesis of γ-amino acids, a Michael addition to an α,β-unsaturated system is often employed. Subsequent removal of the auxiliary, typically by hydrolysis, yields the desired chiral pentanoic acid. wikipedia.org

Another widely used class of chiral auxiliaries is derived from pseudoephedrine . When pseudoephedrine is converted to an amide, deprotonation at the α-carbon creates a chiral enolate that reacts with electrophiles in a highly diastereoselective manner. wikipedia.org The stereochemical course of the reaction is dictated by the existing stereocenters of the pseudoephedrine backbone. wikipedia.org

| Chiral Auxiliary | Key Reaction Type | Typical Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinone | Aldol Addition, Alkylation | >90% |

| Pseudoephedrine Amide | Alkylation of α-carbon | High |

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. nih.govrsc.org In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Organocatalysis , which utilizes small organic molecules as catalysts, has seen significant advancements. nih.gov For instance, chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, a key step in the synthesis of γ-amino acids.

Transition metal catalysis employs chiral complexes of metals like rhodium, iridium, and palladium to effect highly enantioselective transformations. nih.gov Asymmetric hydrogenation of prochiral olefins is a particularly powerful method. For example, iridium-catalyzed allylic amination of allylic carbonates has been shown to be a highly enantioselective method for creating the C-N bond found in γ-amino acids. nih.gov

| Catalyst Type | Example Catalyst | Key Reaction | Typical Enantiomeric Excess (e.e.) |

| Organocatalyst | Proline Derivatives | Michael Addition | High |

| Transition Metal | Iridium-Phosphine Complexes | Allylic Amination | High |

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. nih.govresearchgate.net This approach is often considered a "green" technology due to the mild reaction conditions and the biodegradable nature of the catalysts (enzymes). nih.govnih.gov

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone. This allows for the direct asymmetric synthesis of chiral amines from prochiral ketones. The use of transaminases can be highly effective for producing enantiomerically pure amino acids. mdpi.com

Lipases and esterases are frequently used for the kinetic resolution of racemic mixtures. nih.gov In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic ester, allowing for the separation of the two enantiomers. For example, pig liver esterase has been used for the asymmetric hydrolysis of a symmetric diester to create a chiral half-ester, which can then be converted to the target molecule. nih.gov

| Enzyme Class | Key Transformation | Advantage |

| Transaminase | Asymmetric reductive amination | High enantioselectivity |

| Lipase (B570770)/Esterase | Kinetic resolution of racemates | Mild conditions, high selectivity |

Development of Novel Retrosynthetic Strategies for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by breaking down the target molecule into simpler, commercially available starting materials. researchgate.net Researchers are continually developing new retrosynthetic approaches to improve the efficiency and versatility of syntheses.

One innovative strategy involves the visible light-mediated [2+2] photocycloaddition of amide-linked dienes to form bicyclic lactams. researchgate.net These intermediates can then be readily transformed into γ-cyclobutane amino acids. This method provides a novel entry into cyclic GABA analogues. researchgate.net

Another approach utilizes a memory of chirality strategy, where the stereochemical information of a starting α-amino acid is temporarily stored as axial chirality in an enolate intermediate. jst.go.jp This allows for the synthesis of complex cyclic amino acids with high stereocontrol. jst.go.jp

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for transitioning a synthetic route from the laboratory to an industrial scale. nih.gov This involves a systematic study of various parameters to maximize yield, purity, and safety while minimizing cost and environmental impact.

Key parameters for optimization include:

Solvent: The choice of solvent can influence reaction rates, selectivity, and ease of purification.

Temperature: Temperature control is critical for managing reaction kinetics and preventing side reactions.

Catalyst Loading: Minimizing the amount of catalyst used is essential for cost-effectiveness.

Reagents: The selection of coupling reagents and bases can significantly impact the reaction outcome. nih.gov For instance, in amide bond formation, reagents like BOP, DCC, and HATU are often compared to find the most efficient one. nih.govpurdue.edu

A successful optimization was demonstrated in the synthesis of symmetrical phosphinic acids, where a variety of solvents and temperatures were screened to achieve the highest conversion to the target product. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scirea.org The application of these principles is becoming increasingly important in pharmaceutical manufacturing. nih.govscirea.org

Key principles of green chemistry relevant to the synthesis of this compound include:

Catalysis: The use of catalytic methods, such as organocatalysis, biocatalysis, and transition metal catalysis, is preferred over stoichiometric reagents to improve atom economy and reduce waste. rsc.orgnih.gov

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, or even performing reactions under solvent-free conditions, is a major goal. scirea.org

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of reagents and catalysts. scirea.org

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure to reduce energy consumption. scirea.org

Biocatalytic routes are particularly well-aligned with the principles of green chemistry, offering high selectivity and operating under environmentally friendly conditions. nih.govnih.gov

Comparative Analysis of Synthetic Routes: Stereoselectivity, Yields, and Scalability

Transition-Metal Catalyzed Asymmetric Reductions

One of the most efficient and atom-economical methods for introducing chirality is through catalytic asymmetric hydrogenation. For the synthesis of β-aryl-γ-amino acids, this typically involves the reduction of a prochiral γ-amino-α,β-unsaturated carboxylic acid ester.

Rhodium-Catalyzed Asymmetric Hydrogenation : A notable approach involves the rhodium-catalyzed asymmetric hydrogenation of γ-phthalimido-α,β-unsaturated carboxylic acid esters. acs.orgnih.gov Using highly modular chiral phosphine-aminophosphine ligands, such as BoPhoz-type ligands, this method consistently delivers high enantioselectivities, typically in the range of 93–97% enantiomeric excess (ee). acs.orgnih.gov The phthalimido protecting group for the nitrogen atom is advantageous as it often imparts high crystallinity to the product, which can facilitate the enhancement of enantiopurity to >99% ee through simple recrystallization. acs.org This catalytic approach is highly attractive for large-scale synthesis due to the low catalyst loading required and high efficiency.

Copper-Catalyzed Asymmetric Conjugate Reduction : An alternative to hydrogenation is the copper-catalyzed asymmetric 1,4-conjugate reduction. This method also utilizes γ-phthalimido-α,β-unsaturated esters as substrates. nih.gov With a catalyst system comprising Copper(II) acetate, a chiral ligand such as (S)-BINAP, and a silane (B1218182) reducing agent like polymethylhydrosiloxane (B1170920) (PMHS), good enantioselectivities can be achieved. nih.gov While effective, the enantioselectivities may be slightly lower than those obtained with the premier rhodium-catalyzed hydrogenation systems. However, the use of a more abundant and less expensive metal like copper can be a significant advantage for scalability.

Organocatalytic Asymmetric Michael Addition

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a powerful strategy that avoids potentially toxic or expensive transition metals. For γ-amino acid synthesis, the asymmetric Michael addition of carbonyl compounds to nitroalkenes is a prominent route.

Primary Amine-Thiourea Catalysis : A highly enantioselective Michael addition of aromatic ketones to α,β,γ,δ-unsaturated nitro compounds can be catalyzed by chiral primary amine-thiourea catalysts. thieme-connect.com This reaction generates γ-nitro ketones with excellent enantioselectivities (up to 95% ee) and in high yields (up to 95%). thieme-connect.com The resulting nitro group serves as a versatile precursor to the amine functionality, which can be obtained through reduction. This methodology has been successfully applied to the synthesis of related chiral γ-aminobutyric acid derivatives. thieme-connect.com The scalability of organocatalytic reactions can be favorable, although catalyst loading is typically higher than in transition-metal catalysis.

Substrate-Controlled Diastereoselective Synthesis

This classical yet robust strategy involves attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a bond-forming reaction. The auxiliary is then removed in a subsequent step.

Evans Oxazolidinone Aldol Reaction : The Evans asymmetric aldol reaction is a reliable method for creating chiral β-hydroxy carbonyl compounds with excellent diastereoselectivity. For a related compound, (3S)-hydroxy-5-phenylpentanoic acid, an Evans aldol reaction between an (R)-acetyloxazolidinone and 3-phenylpropanal (B7769412) was employed. mdpi.com This key step proceeded with exceptional diastereoselectivity (99.8% de), and the desired diastereomer was separated chromatographically. mdpi.com Following the aldol reaction, the chiral auxiliary is cleaved to yield the acid. While this method provides outstanding stereocontrol, it is a stoichiometric approach, requiring the use of a chiral auxiliary in a 1:1 ratio with the substrate. This can be less atom-economical and more costly for large-scale production compared to catalytic methods, and it involves additional protection and deprotection steps.

Comparative Summary

The selection of an optimal synthetic route for this compound involves a trade-off between stereoselectivity, yield, and scalability. Transition-metal catalysis offers high enantioselectivity and efficiency, making it well-suited for industrial applications. Organocatalysis provides a metal-free alternative with excellent stereocontrol. Substrate-controlled methods, while less atom-economical, offer predictability and extremely high levels of diastereoselectivity.

Interactive Data Table: Comparison of Synthetic Routes to Chiral β-Aryl-γ-Amino Acid Precursors

| Synthetic Strategy | Key Reagents/Catalyst | Typical Stereoselectivity | Typical Yield | Scalability Assessment |

| Rh-Catalyzed Asymmetric Hydrogenation | Rh-BoPhoz catalyst, H₂ | 93-97% ee acs.orgnih.gov | High | Excellent; low catalyst loading, high efficiency. |

| Cu-Catalyzed Asymmetric Reduction | Cu(OAc)₂, (S)-BINAP, PMHS | Good nih.gov | Good | Very Good; uses an inexpensive, earth-abundant metal. |

| Organocatalytic Michael Addition | Chiral primary amine-thiourea | up to 95% ee thieme-connect.com | up to 95% thieme-connect.com | Good; avoids metals, but may require higher catalyst loading. |

| Evans Asymmetric Aldol Reaction | (R)-acetyloxazolidinone, TiCl₄ | 99.8% de mdpi.com | 49% (for desired diastereomer) mdpi.com | Fair; stoichiometric use of chiral auxiliary, less atom-economical. |

Advanced Spectroscopic and Structural Characterization Techniques for S 4 Amino 5 Phenylpentanoic Acid

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of (S)-4-amino-5-phenylpentanoic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While data for the isolated compound is not extensively published, analysis of this moiety within larger peptide structures, such as Stictamide A, provides significant insight. nih.gov

¹H and ¹³C NMR Data: The chemical shifts (δ) identify the different types of protons and carbons, while coupling constants (J) in ¹H NMR reveal connectivity between adjacent protons. In the context of the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue in Stictamide A, recorded in methanol-d₄, the following signals are characteristic nih.gov:

| Atom Position (in Ahppa residue) | ¹H NMR (δ, mult, J in Hz) | ¹³C NMR (δ, type) |

| 11 (CH₂) | 2.39, 2.29 | 41.0 (CH₂) |

| 12 (CH-OH) | 4.08 | 72.0 (CH) |

| 13 (CH-NH) | 4.10 | 54.7 (CH) |

| 14 (CH₂) | 2.76, 2.65 | 41.5 (CH₂) |

| 15 (C-Ar) | - | 139.9 (C) |

| 16/20 (CH-Ar) | 7.20 | 130.4 (CH) |

| 17/19 (CH-Ar) | 7.26 | 129.5 (CH) |

| 18 (CH-Ar) | 7.18 | 127.4 (CH) |

| Data corresponds to the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) moiety within Stictamide A, as detailed in the source literature. nih.gov |

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are critical for assembling the complete structural puzzle.

COSY experiments establish proton-proton couplings within the molecule, revealing the spin systems of the pentanoic acid backbone. For instance, COSY cross-peaks would connect the protons on C2, C3, C4, and C5, confirming their sequential arrangement. si.edumdpi.com

HMBC provides correlations between protons and carbons over two to three bonds. This is invaluable for connecting structural fragments. For example, HMBC correlations from the benzylic protons (H-5) to the aromatic carbons confirm the attachment of the phenyl ring. nih.govresearchgate.net Similarly, correlations from protons on the pentanoic acid chain to the carboxyl carbon (C-1) verify the acid terminus. nih.gov

ROESY helps determine stereochemistry by identifying protons that are close in space. In related natural products, ROESY correlations have been instrumental in deducing the relative configuration of stereocenters within the amino acid residue. si.edu

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the gold standard for separating enantiomers and quantifying the enantiomeric purity or enantiomeric excess (ee) of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this class of compounds.

The method involves using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times (tR). By derivatizing the amino acid with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide, FDLA), the resulting diastereomers can be separated on a standard reversed-phase column. nih.govresearchgate.net Alternatively, direct separation can be achieved on a dedicated chiral column.

Detailed research on related compounds demonstrates the effectiveness of this technique. For example, the enantiomeric excess of similar amino acid derivatives has been determined using a CHIRALPAK AD column. nih.gov

| Technique | Column | Mobile Phase | Flow Rate | Detection | Example Retention Times (tR) |

| Chiral HPLC | Daicel CHIRALPAK AD | Hexane:Isopropanol (90:10) | 1.0 mL/min | UV (254 nm) | Major Enantiomer: 9.96 min, Minor Enantiomer: 12.63 min |

| Table data is illustrative, based on the separation of a similar compound, Ethyl-2-(p-methoyphenylamino)-3-decynoate, as a reference for the technique's application. nih.gov |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Gas Chromatography (GC) on a chiral column can also be used, though it typically requires prior derivatization of the amino and carboxylic acid groups to increase the analyte's volatility.

X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structure Analysis

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While a published crystal structure for this compound was not found in a review of scientific literature, the application of this technique would yield precise data on:

Absolute Configuration: By using anomalous dispersion effects, the analysis would unequivocally confirm the (S) configuration at the C4 stereocenter.

Solid-State Conformation: It would reveal the preferred conformation of the molecule in the crystalline state, including the torsion angles of the carbon backbone and the orientation of the phenyl and carboxyl groups.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other through forces like hydrogen bonding (between the amine and carboxylic acid groups) and van der Waals interactions.

Such an analysis would produce a detailed crystallographic information file (CIF) containing the unit cell dimensions, space group, and precise atomic coordinates for every atom in the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. These techniques are excellent for identifying functional groups.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation is measured at different frequencies. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Data from closely related structures, such as peptides containing the Ahppa residue, provide a reference for these frequencies. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3000 | O-H stretch (broad), N-H stretch | Carboxylic acid, Amine |

| ~3100-3000 | C-H stretch (aromatic) | Phenyl ring |

| ~3000-2850 | C-H stretch (aliphatic) | Alkyl chain |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1600, ~1450 | C=C stretch | Phenyl ring |

| ~1590 | N-H bend | Amine |

| Frequencies are approximate and based on characteristic ranges and data from similar compounds. nih.gov |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the phenyl ring and the C-C backbone of the pentanoic acid chain. It would provide confirmatory evidence for the structural features identified by FT-IR.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous confirmation of the molecular formula. nih.gov

Molecular Formula: C₁₁H₁₅NO₂

Monoisotopic Mass: 193.1103 Da nih.gov

Molecular Weight: 193.24 g/mol nih.gov

Fragmentation Analysis: In addition to determining the parent mass, tandem mass spectrometry (MS/MS) provides information about the molecule's structure by analyzing its fragmentation pattern upon collision-induced dissociation. For peptides containing the related Ahppa residue, a characteristic retro-aldol fragmentation is often observed. nih.govresearchgate.net Key fragment ions for this compound would likely arise from the loss of small neutral molecules or cleavage at bonds adjacent to the functional groups.

| m/z (ion) | Description |

| 194.1 [M+H]⁺ | Protonated molecular ion |

| 176.1 [M+H - H₂O]⁺ | Loss of water from the carboxylic acid and protonated amine |

| 148.1 [M+H - HCOOH]⁺ | Loss of formic acid |

| 102.1 | Ion corresponding to the backbone after loss of the benzyl (B1604629) group |

| 91.1 [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl moiety |

| Fragmentation patterns are predictive and based on common fragmentation pathways for amino acids and analysis of similar structures. nih.govlibretexts.org |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chirality Characterization

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are essential for confirming the absolute stereochemistry of this compound in solution.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. A measurement at a single wavelength, typically the sodium D-line (589 nm), is referred to as the specific rotation [α]D. While specific data for the target compound is scarce, related molecules show distinct optical rotations that confirm their chiral nature. For example, (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid has a reported specific rotation of [α]D²⁵ = -38.6° (c=1 in MeOH). chemimpex.com The sign and magnitude of the rotation are characteristic of the compound's structure and enantiomeric purity.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light, producing a spectrum with positive or negative peaks (Cotton effects). The experimental ECD spectrum is a unique fingerprint for a specific enantiomer. By comparing the measured spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations for the (S)-configuration, the absolute stereochemistry can be confidently assigned. The chromophores in the molecule, particularly the phenyl ring and the carboxylic acid group, would give rise to the characteristic ECD signals.

Computational and Theoretical Investigations of S 4 Amino 5 Phenylpentanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given atomic arrangement, providing detailed information about energy, electron distribution, and other properties. researchgate.net For a molecule like (S)-4-amino-5-phenylpentanoic acid, these calculations are typically performed on its zwitterionic form, which is prevalent under physiological conditions.

Electronic structure analysis focuses on the distribution of electrons within the molecule, which dictates its reactivity and intermolecular interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Calculations also yield atomic partial charges, which identify the most electropositive and electronegative sites within the molecule. For this compound, the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group are expected to carry significant negative charges, while the ammonium (B1175870) protons and the carbonyl carbon are electropositive. This charge distribution is critical for understanding how the molecule will interact with other molecules, such as water or a biological receptor, through electrostatic interactions and hydrogen bonding. researchgate.net

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity, stability |

| Partial Charge on N | -0.95 | Site for hydrogen bond donation |

| Partial Charge on O (carboxylate) | -0.80 | Site for hydrogen bond acceptance |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are meant to represent the type of data generated.

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations. Computational methods are used to map its conformational landscape and identify the most stable, low-energy structures (energy minima). The primary degrees of freedom are the torsion angles along the carbon backbone.

Theoretical studies on similar gamma-amino acids, like γ-aminobutyric acid (GABA), show that they can exist in both extended (open) and folded (closed) conformations in solution, with the potential for an intramolecular hydrogen bond between the amino and carboxyl groups. aip.org For this compound, computational scans of the potential energy surface would reveal the relative energies of these conformers and the energy barriers for interconversion between them. aip.orgacs.org This information is vital for understanding which shapes the molecule is likely to adopt in different environments and which conformation is relevant for biological activity.

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Population (%) |

| Extended | ~180°, ~180° | 0.00 | 75% |

| Gauche 1 | ~60°, ~180° | 0.85 | 15% |

| Folded (H-bonded) | ~60°, ~60° | 1.50 | 8% |

| Gauche 2 | ~-60°, ~180° | 2.10 | 2% |

Note: This table presents hypothetical data for different conformers to illustrate the output of an energy minima determination study. The conformers are defined by the key dihedral angles of the pentanoic acid backbone.

Quantum chemical calculations can accurately predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in a given conformation and averaging over the Boltzmann-populated conformational ensemble, a theoretical spectrum is generated. This can be compared with experimental spectra to validate the structure and its dominant conformations in solution. acs.orgnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. Specific peaks can be assigned to the vibrational modes of functional groups, such as the N-H stretches of the amino group and the C=O stretches of the carboxylic acid group, aiding in structural elucidation.

Electronic Circular Dichroism (ECD) Spectra: For chiral molecules like the (S)-enantiomer of 4-amino-5-phenylpentanoic acid, ECD spectroscopy is a critical tool for determining absolute configuration. Time-dependent DFT (TD-DFT) is used to simulate the ECD spectrum. Modern approaches often combine molecular dynamics simulations with TD-DFT to account for conformational flexibility and solvent effects, leading to better agreement between theoretical and experimental spectra. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov In an MD simulation, Newton's laws of motion are solved for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment, typically water. acs.orgresearchgate.net

For this compound, an MD simulation would reveal how the molecule tumbles and flexes in an aqueous solution. It provides a more exhaustive sampling of the conformational landscape than static calculations alone and captures the explicit interactions with individual solvent molecules. aip.org Key insights from MD simulations include the stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with water, the structure of the solvation shell around the molecule, and the average lifetime of these interactions. acs.org Such simulations are also critical for understanding how the molecule might bind to a biological target, as they can model the process of the ligand entering a binding site and adapting its conformation to fit. researchgate.netacs.org

| Interaction Type | Interacting Groups | Typical Duration (ps) | Significance |

| H-Bond (Solute-Solvent) | -NH₃⁺ with Water (O) | 5-20 | Solvation, Solubility |

| H-Bond (Solute-Solvent) | -COO⁻ with Water (H) | 5-20 | Solvation, Solubility |

| Ionic Interaction | -NH₃⁺ with -COO⁻ (intramolecular) | Variable | Stability of folded conformers |

| Hydrophobic Interaction | Phenyl ring with nonpolar groups | Variable | Driving force for binding/aggregation |

Note: This table summarizes the types of interactions and dynamic properties that can be analyzed from a molecular dynamics simulation.

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of short-lived transition states and intermediates that are difficult to observe experimentally. By mapping the potential energy surface of a reaction, the activation energies for different possible pathways can be calculated, providing a rationale for the observed product distribution and reaction kinetics.

While specific theoretical studies on the reaction mechanisms of this compound are not widely documented, computational methods could be applied to understand its synthesis or reactivity. For instance, the synthesis of this compound could involve the stereoselective reduction of a precursor like 4-(tert-butoxycarbonylamino)-5-phenyl-4-oxopentanoic acid. DFT calculations could model this reduction, comparing different reagents and predicting the stereochemical outcome by calculating the energies of the transition states leading to the (S) and (R) products. Another area of study could be its mechanism of action if it were to act as an enzyme inhibitor, similar to how the mechanism of related fluorinated analogues on γ-aminobutyrate aminotransferase has been studied.

| Reaction Step (Hypothetical) | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the first step |

| 3 | Intermediate | -5.4 | A stable species formed after TS1 |

| 4 | Transition State 2 (TS2) | +12.8 | Energy barrier for the second step |

| 5 | Products | -20.7 | Final products of the reaction |

Note: This table provides an illustrative example of the energy profile for a hypothetical two-step reaction involving the title compound, as would be determined by DFT calculations.

Structure-Based Computational Design Principles for Analogues

This compound and its derivatives, particularly statine (B554654) analogues, are important scaffolds in medicinal chemistry, notably in the design of protease inhibitors. nih.gov Computational methods are central to the structure-based design of new, more potent analogues.

The process typically begins with a known ligand-enzyme complex structure, often from X-ray crystallography. Molecular docking is then used to predict the binding mode and affinity of novel, computationally designed analogues within the enzyme's active site. nih.gov These docking studies help identify key interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—between the ligand and protein residues. For example, the amino and carboxylate groups of the pentanoic acid backbone are often critical for forming hydrogen bonds with the enzyme, while the phenyl group can fit into a hydrophobic pocket. exo-ricerca.it

Molecular dynamics simulations are then frequently employed on the most promising docked complexes to validate the stability of the predicted binding mode and to compute binding free energies more accurately. nih.gov This computational workflow allows for the rapid in silico screening of hundreds of potential analogues, prioritizing a smaller number of the most promising candidates for chemical synthesis and experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. researchgate.net

Role of S 4 Amino 5 Phenylpentanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Derivatization Strategies for Expanding Molecular Diversity

The structural backbone of (S)-4-Amino-5-phenylpentanoic acid offers multiple sites for chemical modification, allowing chemists to generate a wide array of derivatives with diverse properties. The primary functional handles for derivatization are the primary amine and the carboxylic acid. The amine group is commonly protected, for instance with a tert-butyloxycarbonyl (Boc) group, which enhances stability and solubility, making it suitable for peptide synthesis and other transformations. chemimpex.com The carboxylic acid can be readily converted into esters, amides, or other functionalities to modulate the molecule's characteristics.

Beyond simple functional group manipulation, more profound structural modifications have been explored to expand molecular diversity. These strategies include:

Backbone Alteration : The pentanoic acid chain can be altered, for example, by introducing heteroatoms. A notable example is the synthesis of (S)-4-amino-5-mercaptopentanoic acid, a thiol-containing analogue, which serves as a key fragment in the marine cytotoxic cyclic depsipeptide apratoxin E. sioc-journal.cn

Side-Chain Modification : The phenyl group can be substituted or replaced entirely. For instance, (S)-4-amino-5-phenoxypentanoate has been designed and synthesized as a selective agonist for the bacterial transcription factor GabR, demonstrating how modification can tune biological activity. nih.gov

Introduction of Additional Functional Groups : Hydroxylation of the carbon backbone, for instance, leads to the closely related and highly important (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), a statine (B554654) analogue. nih.govnih.gov Fluorinated versions have also been synthesized to study their effects on biological targets like γ-aminobutyric acid aminotransferase. acs.org

These derivatization strategies allow for the fine-tuning of steric and electronic properties, leading to new compounds for pharmaceutical and biochemical research. chemimpex.comchemimpex.com

Table 1: Examples of Derivatization Strategies for this compound

| Original Moiety | Modification Strategy | Resulting Derivative | Application/Significance | Reference(s) |

|---|---|---|---|---|

| Amino Group | N-Protection | Boc-(S)-4-amino-5-phenylpentanoic acid | Enhances stability and solubility for use in peptide synthesis. | chemimpex.com |

| Carboxylic Acid | Esterification | Methyl (S)-4-amino-5-phenylpentanoate | Intermediate for further synthesis, e.g., in peptidomimetics. | plos.org |

| Phenyl Group | Replacement with Phenoxy Group | (S)-4-amino-5-phenoxypentanoate | Selective agonist of bacterial transcription factor GabR. | nih.gov |

| Phenyl Group | Introduction of Fluorine | (3R,4S), (3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids | Selective inhibitors of γ-aminobutyric acid aminotransferase. | acs.org |

| Backbone | Replacement of Phenyl with Thiol | (S)-4-amino-5-mercaptopentanoic acid | Building block for cytotoxic natural products like apratoxin E. | sioc-journal.cn |

Utilization in the Synthesis of Peptidomimetics and Constrained Peptides

A primary application of this compound and its derivatives is in the field of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation.

The hydroxylated derivative, (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), is a structural analogue of statine. nih.gov Statine and its analogues are classified as γ-amino-β-hydroxy acids and are renowned for their ability to act as transition-state isosteres in inhibitors of aspartic proteases. nih.govnih.gov By mimicking the tetrahedral intermediate of peptide bond hydrolysis, these units can potently inhibit enzymes like renin and HIV protease. nih.govacs.org For example, AHPPA has been incorporated into peptide sequences to create powerful renin inhibitors, although in some cases they were found to be slightly less potent than their statine-containing counterparts due to steric interactions at the enzyme's active site. nih.gov It has also been a key component in the design of inhibitors for the SARS-CoV-2 main protease (Mpro). nih.gov

Furthermore, this compound and related structures are used to create constrained peptides. scispace.com By incorporating such non-natural amino acids, chemists can introduce specific turns or folds, or create stapled and macrocyclic peptides. nih.gov These structural constraints can lock the peptide into a bioactive conformation, increasing its affinity for a target and improving its pharmacokinetic profile. scispace.comgoogle.com The use of such building blocks is a key strategy in designing peptide-based therapeutics that bridge the gap between small molecules and large biologics.

Table 2: Application in Peptidomimetics

| Building Block | Peptidomimetic Class | Target Enzyme/Protein | Resulting Compound/Analogue | Reference(s) |

|---|---|---|---|---|

| (3S,4S)-AHPPA | Statine-based inhibitor | Renin | AHPPA-containing octapeptides | nih.gov |

| (3S,4S)-AHPPA | Statine-based inhibitor | HIV Protease | Inhibitors with modified carboxy termini | acs.orgacs.org |

| (3S,4S)-AHPPA | Statine-based inhibitor | SARS-CoV-2 Mpro | Peptidomimetics with ester and amide functionalities | nih.gov |

| 2-amino-5-phenylpentanoic acid (App) | Stapled Peptide | Not specified (structural study) | Helical pentapeptides | nih.gov |

Application in the Construction of Heterocyclic Scaffolds and Natural Product Analogues

The chiral framework of this compound is a valuable starting point for the enantioselective synthesis of various heterocyclic compounds. The functional groups of the amino acid can be manipulated to facilitate intramolecular cyclization reactions, yielding well-defined ring systems.

One common transformation is the cyclization to form substituted γ-lactams (pyrrolidinones). For example, derivatives of (S)-4-amino-5-mercaptopentanoic acid can be cyclized to afford 5-substituted pyrrolidinones as key intermediates. sioc-journal.cn Similarly, reductive amination of related β-keto esters followed by deprotection and cyclization yields highly functionalized pyrrolidinone scaffolds. plos.org These five-membered heterocyclic cores are prevalent in a wide range of biologically active compounds. More complex heterocyclic systems, such as indolizidine alkaloids, have also been formally synthesized using strategies that rely on precursors derived from this amino acid family. acs.org

Beyond synthetic scaffolds, the closely related (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) residue is found in several complex natural products. Marine cyanobacteria, for instance, produce peptides containing this unusual amino acid. Tasiamide B, a cytotoxic peptide isolated from Symploca sp., incorporates an AHPPA unit in its macrocyclic structure. si.edu Similarly, stictamides A, B, and C, isolated from a lichen species, feature the AHPPA residue and have been identified as inhibitors of matrix metalloproteinase 12 (MMP12). nih.govnih.gov The presence of this unit in nature underscores its biosynthetic significance and provides a blueprint for the design and synthesis of novel natural product analogues with potential therapeutic applications.

Table 3: Synthesis of Heterocycles and Natural Product Analogues

| Starting Material Family | Resulting Scaffold/Product | Type of Product | Key Transformation | Reference(s) |

|---|---|---|---|---|

| (S)-4-amino-5-mercaptopentanoic acid derivative | 5-substituted pyrrolidinone | Heterocyclic Scaffold | Thermal decarboxylative ring closure | sioc-journal.cn |

| Diamino ester derivative | 4-amino-pyrrolidinone | Heterocyclic Scaffold | Deprotection and intramolecular cyclization | plos.org |

| (S,S)-4-amino-3-hydroxy-5-phenylpentanoic acid derivative | Indolizidine 167B | Natural Product (Formal Synthesis) | Aza-Diels-Alder reaction of a derivative | acs.org |

| (28S,29S)-Ahppa | Tasiamide B | Natural Product | Nonribosomal peptide synthesis (in nature) | si.edu |

Development of Novel Asymmetric Transformations Using this compound as a Precursor

Chiral amino acids are cornerstones of asymmetric synthesis, not only as building blocks but also as precursors to chiral catalysts, ligands, and auxiliaries that can induce stereoselectivity in chemical reactions. While this compound is itself often the product of sophisticated asymmetric syntheses colab.wsthieme-connect.de, its potential use as a precursor for new asymmetric transformations is a logical extension of its utility.

The molecule possesses a stereogenic center and two distinct functional groups (amine and carboxylic acid) that can be readily modified to coordinate with metal centers or participate in organocatalytic cycles. The synthesis of chiral ligands from amino acids for use in transition-metal-catalyzed reactions is a well-established strategy. Similarly, the amine functionality could be used to form chiral organocatalysts, such as those used in aldol (B89426) or Michael reactions.

Currently, specific examples of this compound being used as a direct precursor for a novel asymmetric transformation or catalyst are not widely reported in the literature. However, given the success of other natural and unnatural amino acids in this capacity, it represents a promising and underexplored area of research. The development of new chiral ligands or organocatalysts from this readily available building block could open new avenues for the efficient and selective synthesis of other chiral molecules.

Strategic Integration into Multi-Step Organic Synthesis for Target Molecules

The utility of the core C11 pentanoic acid structure is demonstrated in the asymmetric synthesis of natural products like (S)-daphneolone and (S)-dihydroyashabushiketol. In these syntheses, the related (3S)-hydroxy-5-phenylpentanoic acid, prepared via an asymmetric aldol addition, serves as a key intermediate. researchgate.netmdpi.com This acid is converted into a Weinreb amide, a versatile acylating agent, which then reacts with organometallic reagents to construct the carbon skeleton of the target natural products with high optical purity. mdpi.com This strategy highlights how the chirality installed early from the building block is faithfully transferred through multiple chemical steps.

Similarly, in the synthesis of complex HIV protease inhibitors, derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid are introduced as central fragments. acs.orgacs.org The synthesis involves coupling this chiral core with other amino acid residues or complex side chains to assemble the final, potent inhibitor. The use of this compound or its analogues as a foundational piece in a convergent synthesis strategy is crucial for achieving efficiency and high stereochemical fidelity in the final, biologically active molecule.

Table 4: Strategic Use in Multi-Step Synthesis

| Target Molecule/Class | Role of Building Block | Key Synthetic Strategy | Reference(s) |

|---|---|---|---|

| (S)-Daphneolone | Chiral precursor | Asymmetric aldol reaction to form a related acid, conversion to Weinreb amide, and subsequent coupling. | researchgate.netmdpi.com |

| HIV Protease Inhibitors | Central chiral core | Incorporation of the AHPPA unit as a transition-state isostere via peptide coupling. | acs.orgacs.org |

| Renin Inhibitors | Peptide backbone component | Synthesis of octapeptides containing AHPPA to mimic the substrate's cleavage site. | nih.gov |

Table of Mentioned Compounds

Future Research Directions and Translational Perspectives for S 4 Amino 5 Phenylpentanoic Acid

Exploration of Chemoenzymatic and Biocatalytic Routes for Derivatization

The synthesis of derivatives of (S)-4-amino-5-phenylpentanoic acid is crucial for exploring their therapeutic potential. Chemoenzymatic and biocatalytic methods offer green and efficient alternatives to traditional chemical synthesis.

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to create novel derivatives. For instance, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) with various primary amines can be achieved using a cobalt nanoparticle catalyst, followed by selective esterification of the hydroxymethyl group with fatty acids using lipase (B570770) CALB. csic.es This method allows for the synthesis of amino-ester derivatives under mild conditions. csic.es

Biocatalytic Routes: Enzymes like amine transaminases (ATAs) are instrumental in producing non-canonical amino acids. mdpi.com These enzymes can be used in cascade reactions to synthesize a variety of amino acids with high stereoselectivity. mdpi.comrsc.org For example, a dual-enzyme system of D-amino acid transaminase and a variant of ω-transaminase can be used for the synthesis of D-amino acids from their corresponding α-keto acids. researchgate.net The use of engineered enzymes can further expand the substrate scope and improve reaction efficiency. wisc.edumdpi.com

| Enzyme Class | Application in Derivatization | Potential for this compound |

| Amine Transaminases (ATAs) | Asymmetric synthesis of chiral amines and amino acids. mdpi.com | Derivatization of the amino group, introduction of new functional groups. |

| Lipases | Selective esterification and acylation. csic.es | Modification of the carboxylic acid moiety to produce esters and amides. |

| P450 Monooxygenases | Hydroxylation and other oxidative transformations. | Introduction of hydroxyl groups on the phenyl ring or alkyl chain. |

| Dehydrogenases | Stereoselective reduction of ketones. mdpi.com | Synthesis of hydroxylated analogs. |

Development of High-Throughput Synthesis and Screening Methodologies for Analogues

To efficiently explore the therapeutic potential of this compound analogues, high-throughput synthesis and screening (HTS) methodologies are essential.

High-Throughput Synthesis: Combinatorial chemistry approaches can generate large libraries of analogues. nih.gov For example, a library of tyrocidine A analogues was synthesized by replacing D-Phe with various natural and unnatural amino acids, leading to the discovery of compounds with improved therapeutic indices. nih.gov Similar strategies can be applied to this compound to create diverse libraries for screening.

High-Throughput Screening: HTS assays are crucial for rapidly evaluating the biological activity of large compound libraries. acs.orgnih.gov For instance, HTS systems have been developed to identify inhibitors of aminoacyl-tRNA synthetases, which are potential anticancer targets. nih.gov A screening platform for peptide activators of G-protein-coupled receptors (GPCRs) has also been established. acs.org Such platforms can be adapted to screen for analogues of this compound with desired biological activities.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages in terms of speed, efficiency, and scalability for the synthesis of this compound and its derivatives.

Automated Synthesis: Automated platforms, such as those used for solid-phase peptide synthesis (SPPS), can rapidly produce peptide chains. nih.gov An automated fast-flow instrument has been developed for the synthesis of proteins up to 164 amino acids long in a matter of hours. nih.gov This technology can be adapted for the automated synthesis of peptides and other molecules incorporating this compound.

Advanced Materials Science Applications (e.g., Chiral Polymers, Ligands for Asymmetric Catalysis)

The chiral nature of this compound makes it a promising candidate for applications in materials science.

Chiral Polymers: This compound can be incorporated into polymers to create chiral materials with unique properties. For example, it is being investigated for its role in developing biodegradable polymers. chemimpex.com These materials could have applications in drug delivery, tissue engineering, and as chiral stationary phases for chromatography.

Ligands for Asymmetric Catalysis: Chiral ligands are essential for enantioselective synthesis. This compound can serve as a scaffold for the synthesis of novel chiral phosphine (B1218219) ligands. d-nb.info These ligands can be used in transition metal-catalyzed asymmetric reactions, such as the catalytic asymmetric alkynylation of α-imino esters, to produce optically active unnatural α-amino acid derivatives. pnas.org

Broader Implications for Chiral Pool Synthesis and Stereoselective Transformations

This compound is a valuable component of the "chiral pool," which consists of readily available, enantiomerically pure compounds used as starting materials for the synthesis of complex chiral molecules. oup.comresearchgate.netrsc.org

Chiral Pool Synthesis: Its use as a chiral building block simplifies the synthesis of complex targets by providing a pre-existing stereocenter. oup.comoup.comresearchgate.net For example, it can be used in the synthesis of biologically active molecules like statine (B554654) and its analogues, which are components of potent enzyme inhibitors. oup.comoup.comresearchgate.net

Stereoselective Transformations: The development of new stereoselective synthetic methods for γ-amino acids remains an important area of research. nih.govscispace.com Strategies such as phosphine-catalyzed γ-umpolung additions of sulfonamides to allenoates provide efficient routes to α,β-unsaturated γ-amino esters with high stereoselectivity. nih.gov The insights gained from studying the stereoselective synthesis of this compound and its derivatives can be applied to the broader field of asymmetric synthesis.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (S)-4-Amino-5-phenylpentanoic acid, and how do they ensure stereochemical integrity?

- Methodological Answer : The compound is typically synthesized via peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to preserve stereochemistry. For example, a protected intermediate such as Boc-(R)-4-amino-5-phenylpentanoic acid is used to prevent racemization during synthesis . Chiral starting materials or enzymatic resolution may also ensure enantiopurity . Post-synthesis, deprotection under mild acidic conditions (e.g., TFA) yields the final product while retaining configuration.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with downfield shifts for the α-amino (δ 3.1–3.5 ppm) and carboxylic acid (δ 10–12 ppm) groups .

- HPLC with Chiral Columns : Chiral stationary phases (e.g., amylose-based) resolve enantiomers, ensuring >99% stereochemical purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, theoretical [M+H] = 194.1176) .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : The compound acts as a γ-aminobutyric acid (GABA) analog, modulating neurotransmitter receptors. Studies use in vitro electrophysiology (patch-clamp) to assess GABA receptor binding affinity. Radioligand displacement assays (e.g., H-muscimol) quantify competitive inhibition, with IC values typically <10 µM .

Advanced Research Questions

Q. How can researchers optimize solid-phase synthesis yields for this compound derivatives?

- Methodological Answer :

- Coupling Reagent Selection : Replace HBTU with COMU for higher coupling efficiency (90–95% vs. 80–85%) and reduced epimerization .

- Resin Functionalization : Use Wang resin pre-loaded with Fmoc-protected phenylalanine to enhance steric control during elongation .

- Real-Time Monitoring : Employ FT-IR spectroscopy to track resin-bound intermediates, minimizing incomplete reactions .

Q. What strategies resolve contradictions in enzyme inhibition data between enantiomers of 4-Amino-5-phenylpentanoic acid?

- Methodological Answer :

- Enantiomer-Specific Assays : Use chiral HPLC to separate (S)- and (R)-forms post-synthesis, then test each in parallel kinase assays (e.g., AMPK inhibition) .

- Molecular Docking Simulations : Compare binding poses in crystal structures (PDB: 3QAK) to identify steric clashes unique to the (R)-enantiomer .

- Metabolic Stability Studies : Incubate enantiomers with liver microsomes; (S)-forms often show longer half-lives due to reduced CYP3A4 metabolism .

Q. How do structural modifications (e.g., phenyl group substitution) impact bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing groups (e.g., 4-NO) on the phenyl ring. Test in neuronal cell viability assays (IC shifts from 15 µM to 5 µM) .

- Lipophilicity Analysis : Calculate logP values (e.g., ClogP = 1.2 for parent vs. 2.5 for 4-Cl derivative) to correlate with blood-brain barrier permeability .

- X-Ray Crystallography : Resolve co-crystals with target enzymes (e.g., GABA transaminase) to map hydrophobic interactions at the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.